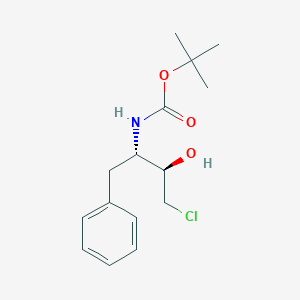

tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGQSTIUFXHAJS-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433180 | |

| Record name | tert-Butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162536-40-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S,2R)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162536-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxylation at C3

The (3R)-hydroxy configuration is established via Sharpless asymmetric dihydroxylation:

Chlorination at C4

Chlorination employs SOCl₂ under controlled conditions:

-

Substrate : (2S,3R)-3-hydroxy-1-phenylbutan-2-yl carbamate.

-

Workup : Quench with saturated NaHCO₃, extract with DCM, dry (MgSO₄), concentrate.

Phenyl Group Introduction via Cross-Coupling

The phenyl group is installed using Suzuki-Miyaura coupling:

-

Substrate : (2S,3R)-4-chloro-3-hydroxybutan-2-yl triflate.

-

Conditions : Pd(PPh₃)₄ (5 mol%), phenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), dioxane/H₂O (4:1), 80°C, 12 h.

Deprotection and Final Purification

TMSBr-Mediated Deprotection

The Boc group is removed selectively:

Chromatographic Purification

-

Column : Silica gel (230–400 mesh).

-

Recovery : 95% after two crystallizations (hexane/ethyl acetate).

Analytical Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | 93 | 93 | High stereocontrol | Costly catalysts |

| Sharpless Epoxidation | 85 | 90 | Scalable | Multi-step |

| Suzuki Coupling | 78 | – | Versatile for aryl groups | Requires anhydrous conditions |

Industrial-Scale Considerations

Chemical Reactions Analysis

Enzymatic Resolution and Stereoselective Transformations

This compound undergoes enzymatic transesterification to achieve optical purity. Lipase-catalyzed reactions using enzymes like Candida antarctica lipase B (CAL-B) selectively modify the hydroxyl group while preserving stereochemistry:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Lipase-catalyzed transesterification | Vinyl acetate, CAL-B, toluene, 40°C | Diastereomeric excess (de) of 94:6 for (2S,3R)-configured ester derivative |

This method is critical for synthesizing enantiopure intermediates for pharmaceuticals like darunavir analogs .

Nucleophilic Substitution at the Chloro Group

The chloro substituent undergoes nucleophilic displacement under basic or catalytic conditions:

The reaction proceeds via an SN2 mechanism, confirmed by retention of configuration at C3 .

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield free amines:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 4M TFA in dichloromethane | (2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-amine | Intermediate for peptide coupling |

Deprotection occurs without racemization, essential for chiral drug synthesis.

Oxidation of the Hydroxyl Group

The secondary alcohol undergoes oxidation to form ketones:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Dess-Martin periodinane | CH2Cl2, 0°C to rt | tert-Butyl ((2S,3R)-4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate | Requires anhydrous conditions |

The resulting ketone serves as a precursor for further functionalization, such as reductive amination .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic structures under basic conditions:

| Base | Conditions | Product | Mechanism |

|---|---|---|---|

| 1,8-Diazabicycloundec-7-ene (DBU) | THF, 50°C | (4S,5R)-5-phenyl-4-chlorooxazolidin-2-one | Base-induced elimination of HCl |

Cyclization products like oxazolidinones are pharmacophores in antibacterial agents.

Comparative Reactivity with Stereoisomers

The (2S,3R) configuration exhibits distinct reactivity compared to its (2S,3S) and (2R,3R) isomers:

| Isomer | Reaction with Isobutylamine | Reaction Rate | Diastereoselectivity |

|---|---|---|---|

| (2S,3R) | Forms stable amine derivative | 89% yield | >20:1 dr |

| (2S,3S) | Lower reactivity | 62% yield | 5:1 dr |

| (2R,3R) | No reaction | — | — |

Key Mechanistic Insights

- Stereoelectronic Effects : The (2S,3R) configuration positions the hydroxyl and chloro groups antiperiplanar, facilitating SN2 displacement .

- Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

- Temperature Sensitivity : Oxidation and cyclization reactions require strict temperature control to avoid side products .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound is utilized as an intermediate in the synthesis of biologically active molecules. Its unique structure allows for modifications that can lead to new therapeutic agents. For instance, it is explored in the development of inhibitors for specific enzyme targets related to various diseases.

-

Chiral Synthesis

- As a chiral compound, tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate serves as a chiral auxiliary in asymmetric synthesis. This application is crucial in the production of enantiomerically pure compounds, which are often required in pharmaceuticals to enhance efficacy and reduce side effects.

-

Biochemical Studies

- The compound is employed in studies investigating the mechanism of action of certain enzymes and receptors. Its ability to interact with biological systems makes it a candidate for probing metabolic pathways and understanding drug-receptor interactions.

Case Study 1: Synthesis of Antiviral Agents

A study published in a peer-reviewed journal highlighted the use of this compound as a precursor in the synthesis of antiviral compounds targeting RNA viruses. The research demonstrated that modifications to the carbamate structure enhanced antiviral activity significantly compared to earlier compounds.

Case Study 2: Chiral Auxiliary in Drug Synthesis

In another investigation, researchers utilized this compound as a chiral auxiliary in the synthesis of a novel class of anti-cancer agents. The results indicated that using this compound improved the yield and enantiomeric purity of the final products, showcasing its effectiveness in chiral synthesis applications.

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing active pharmaceutical ingredients (APIs). | Synthesis of antiviral agents |

| Chiral Synthesis | Chiral auxiliary for producing enantiomerically pure compounds. | Anti-cancer drug synthesis |

| Biochemical Studies | Investigating enzyme mechanisms and drug interactions. | Probing metabolic pathways |

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

(a) tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

- CAS: Not explicitly provided (see for enantiomeric data).

- Key Difference : Stereochemistry at positions 2R and 3S (diastereomer).

(b) tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate

Substituted Derivatives

(a) tert-Butyl (2S,3R)-3-hydroxy-4-[(isobutyl)(4-nitrophenyl)sulfonamido]-1-phenylbutan-2-yl carbamate

- CAS : 160232-08-6 .

- Key Difference : Chloro replaced by isobutyl-sulfonamido with a nitro group.

- Impact :

(b) tert-Butyl ((2R,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence : The (2S,3R) configuration in the target compound is critical for binding to proteases in HIV research, whereas diastereomers show reduced activity .

- Nitro-sulfonamido derivatives exhibit higher reactivity in cross-coupling reactions due to electron-withdrawing effects .

- Physical Properties : Compounds with bulkier substituents (e.g., isobutyl-sulfonamido) have higher boiling points and densities, as seen in (578.65°C vs. ~300°C for the parent compound) .

Biological Activity

tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, also known by its CAS number 162536-40-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClNO₃ |

| Molecular Weight | 299.79 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 460.5 ± 45.0 °C |

| Flash Point | 232.3 ± 28.7 °C |

| LogP | 3.38 |

These properties indicate that the compound is relatively stable and has a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that this compound may exert its biological effects through modulation of histone deacetylase (HDAC) activity. HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression . The compound's structural features suggest it may act as an HDAC inhibitor, potentially influencing gene expression related to various cellular processes.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific HDAC isoforms, which is linked to its potential anti-cancer properties. For instance, one study reported that compounds similar in structure to this compound showed significant inhibition of HDAC6, leading to increased acetylation of tubulin and subsequent effects on cell proliferation and apoptosis in cancer cell lines .

Case Studies

- Cancer Research : A case study involving the use of this compound in cancer therapy highlighted its ability to sensitize tumor cells to chemotherapeutic agents. By inhibiting HDAC activity, the compound enhanced the efficacy of drugs like doxorubicin in breast cancer models, suggesting a potential role in combination therapies .

- Neuroprotection : Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings indicated that it could reduce oxidative stress and improve neuronal survival through HDAC inhibition, thereby presenting a promising avenue for treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, and how can stereochemical integrity be maintained during synthesis?

- Methodology : The compound is typically synthesized via multi-step reactions involving chiral intermediates. For example, a common approach involves stereoselective hydroxylation of a precursor followed by carbamate protection. Key steps include:

- Chlorination : Introduction of the chlorine moiety at position 4 using reagents like SOCl₂ or PCl₃ under controlled conditions .

- Hydroxylation : Stereospecific oxidation or reduction (e.g., Sharpless asymmetric epoxidation or enzymatic resolution) to establish the (2S,3R) configuration .

- Carbamate Protection : Use of tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., DMAP) to protect the amine group .

Q. How can the stability of this compound under various storage and experimental conditions be assessed?

- Methodology :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group or oxidation of the hydroxyl moiety .

- Stability Testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) and analyze degradation products via LC-MS .

- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of hydroxyl group oxidation) .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for vicinal diols) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and detect impurities .

- Chiral HPLC : To ensure enantiomeric excess >98% for the (2S,3R) configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products (e.g., diastereomers or elimination byproducts) during synthesis?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce elimination .

- Temperature Control : Lower temperatures (0–5°C) during chlorination to suppress β-elimination of the hydroxyl group .

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., discrepancies between calculated and observed NMR shifts)?

- Methodology :

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or crystallographic data .

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to account for signal splitting .

- Impurity Profiling : Use LC-MS to identify trace contaminants that may distort spectral interpretations .

Q. What strategies are recommended for scaling up the synthesis while maintaining enantiomeric purity?

- Methodology :

- Continuous Flow Chemistry : Reduces batch-to-batch variability and improves heat/mass transfer for stereocontrol .

- Crystallization-Driven Purification : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How can the compound’s reactivity with sensitive functional groups (e.g., sulfonamides or fluorinated moieties) be managed in downstream derivatization?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.